molecular formula C7H14ClNO3 B2560068 5,5-Dimethylmorpholine-2-carboxylic acid;hydrochloride CAS No. 2287345-23-5

5,5-Dimethylmorpholine-2-carboxylic acid;hydrochloride

Cat. No.: B2560068
CAS No.: 2287345-23-5
M. Wt: 195.64
InChI Key: ILAZEBWUDCSCGT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethylmorpholine-2-carboxylic acid;hydrochloride typically involves the reaction of 5,5-dimethylmorpholine with chloroacetic acid under controlled conditions. The reaction is carried out in an aqueous medium with the addition of a base such as sodium hydroxide to facilitate the formation of the carboxylic acid group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is usually purified through crystallization or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethylmorpholine-2-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

5,5-Dimethylmorpholine-2-carboxylic acid;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5-Dimethylmorpholine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methylmorpholine-2-carboxylic acid;hydrochloride
  • 5,5-Diethylmorpholine-2-carboxylic acid;hydrochloride
  • 5,5-Dimethylpyrrolidine-2-carboxylic acid;hydrochloride

Uniqueness

5,5-Dimethylmorpholine-2-carboxylic acid;hydrochloride is unique due to its specific structural features, such as the presence of two methyl groups on the morpholine ring. This structural uniqueness imparts distinct chemical properties and reactivity compared to similar compounds .

Biological Activity

5,5-Dimethylmorpholine-2-carboxylic acid hydrochloride (DMCA-HCl) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical formula of DMCA-HCl is C7H13ClN2O3C_7H_{13}ClN_2O_3. The compound features a morpholine ring, which is a six-membered ring containing one nitrogen atom and five carbon atoms, along with two methyl groups at the 5-position and a carboxylic acid group at the 2-position. This unique structure contributes to its reactivity and biological properties.

The biological activity of DMCA-HCl is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may function as an inhibitor or activator, modulating biochemical pathways involved in cellular processes. For instance, studies have shown that morpholine derivatives can influence metabolic pathways by interacting with enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in inflammatory responses and cancer progression .

Anticancer Activity

Recent research has highlighted the anticancer potential of DMCA-HCl in various cancer cell lines. For example:

  • A549 Lung Adenocarcinoma Cells : DMCA-HCl exhibited cytotoxic effects, reducing cell viability significantly compared to control groups .
  • SJSA-1 Osteosarcoma Xenograft Model : In vivo studies indicated that DMCA-HCl could inhibit tumor growth effectively when administered at specific dosages .

Antimicrobial Properties

DMCA-HCl has also been evaluated for its antimicrobial activity. The compound demonstrated effectiveness against multidrug-resistant strains of Staphylococcus aureus, suggesting its potential as an antimicrobial agent .

Case Studies

StudyObjectiveFindings
Study 1 Evaluate anticancer activityDMCA-HCl reduced A549 cell viability by 66% at 100 µM concentration .
Study 2 Assess antimicrobial effectsShowed significant inhibition against resistant S. aureus strains .
Study 3 Investigate pharmacokineticsOral administration in murine models resulted in notable tumor growth inhibition without severe toxicity .

Safety and Toxicity

While the biological activities of DMCA-HCl are promising, safety and toxicity assessments are crucial. Preliminary studies suggest that the compound exhibits low toxicity towards non-cancerous cells, indicating a favorable therapeutic index. Further toxicological evaluations are necessary to establish safe dosage levels for clinical applications.

Properties

IUPAC Name

5,5-dimethylmorpholine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-7(2)4-11-5(3-8-7)6(9)10;/h5,8H,3-4H2,1-2H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILAZEBWUDCSCGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(CN1)C(=O)O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2287345-23-5
Record name 5,5-dimethylmorpholine-2-carboxylic acid hydrochloride
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